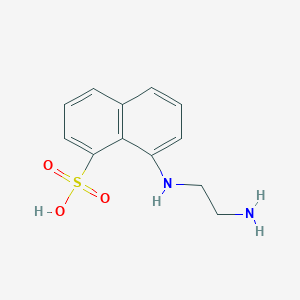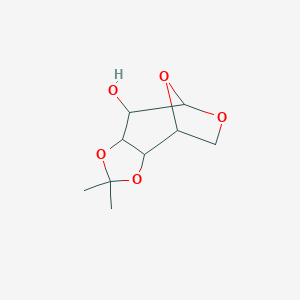
1,6-Anhydro-3,4-O-isopropyliden-beta-D-galactopyranose
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose involves complex reactions starting from various galactopyranosyl precursors. For instance, Bochkov and Kalinevitch (1974) described the synthesis of related compounds from 2,3,4-tri-O-acetyl-6-O-tosyl-alpha-D-galactopyranosyl bromide, leading to disaccharide derivatives through condensation reactions (Bochkov & Kalinevitch, 1974). Another example is the work by Krajewski et al. (1985), who investigated the condensation of 6-O-benzyl-7,8-dideoxy-1,2:3,4-di-O-isopropylidene-d-glycero-alpha-d-galacto-oct-7-ynopyranose with methyl 2,3,4-tri-O-benzyl-6-deoxy-beta-d-galacto-heptodialdo-1,5-pyranoside, yielding specific isomers (Krajewski et al., 1985).
Molecular Structure Analysis
The molecular structure of compounds related to 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose has been elucidated through various analytical techniques, including X-ray diffraction. For example, Hoogendorp, Kok, and Romers (1983) detailed the crystal structure of a related methyl 3,4-O-isopropylidene derivative, revealing the effects of the isopropylidene group on the galactopyranose ring distortion (Hoogendorp et al., 1983).
Chemical Reactions and Properties
Various chemical reactions and properties of the compound and its derivatives have been explored. Hughes (1969) discussed the formation of methyl 2,6-anhydro-3,4-O-isopropylidene-alpha- and -beta-D-talopyranosides through intramolecular displacement in the methanolysis of a related beta-D-galactopyranose derivative, highlighting the utility of potassium fluoride in methanol as a non-nucleophilic base (Hughes, 1969).
Physical Properties Analysis
The physical properties, including crystal structures and conformational dynamics, have been a subject of study. Midland et al. (1994) conducted NMR and molecular modeling studies on 1,2:3,4-di-O-isopropylidene-alpha-D-galactopyranose to determine its conformation preferences, revealing skew-boat conformations and specific orientations for the hydroxyl and side chain protons (Midland et al., 1994).
Wissenschaftliche Forschungsanwendungen
Plattformmolekül in der grünen Chemie
Levoglucosan (1,6-Anhydro-β-D-glucopyranose) ist ein vielversprechendes Plattformmolekül in der grünen Chemie . Es ist ein wasserfreier Zucker, der als Hauptprodukt bei der Pyrolyse von Cellulose gebildet wird . Es kann direkt oder über einen Glucose-Zwischenstoff durch chemische, katalytische und biochemische Prozesse in verschiedene chemische Produkte mit hoher Wertschöpfung wie Levoglucosenon, 5-Hydroxymethylfurfural und Styrol umgewandelt werden .
Herstellung von biologisch wichtigen Produkten
1,6-Anhydro-beta-D-glucopyranose wird zur Herstellung biologisch wichtiger und strukturell vielfältiger Produkte wie Rifamycin S, Indanomycin, Thromboxan B2, (+)-Biotin, Tetrodotoxin, Chinon, Makrolid-Antibiotika und modifizierter Zucker verwendet .
Chemischer Tracer für Biomasse-Verbrennung
Diese Verbindung wird als chemischer Tracer für die Biomasse-Verbrennung verwendet . Diese Anwendung ist besonders wichtig in der Umweltwissenschaft, wo das Verständnis der Quellen und Auswirkungen der Biomasse-Verbrennung von entscheidender Bedeutung ist.
Synthese von C-Butyl-Inositol-Derivaten
1,6-Anhydro-3,4-Isopropyliden-beta-D-galactopyranose kann während der Behandlung mit starken Basen eine intramolekulare Umlagerung erfahren und das C-Butyl-Inositol-Derivat bilden . Dieser Prozess wurde von Klemer und Kohla berichtet und erreichte eine Ausbeute von 58% .
Produktion von Levoglucosan aus Cellulose
Levoglucosan (LG) ist ein 1,6-Anhydro-Derivat von Beta-D-Glucopyranose, das hauptsächlich durch Pyrolyse von Cellulose oder Stärke gebildet wird . Cellulose wird gegenüber Stärke bevorzugt, da sie nicht mit Lebensmitteln konkurriert .
Umsetzung in verschiedene Mehrwertchemikalien
Levoglucosan kann in verschiedene Mehrwertchemikalien umgewandelt werden <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024
Zukünftige Richtungen
1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose holds immense significance in the field of biomedical research . It plays a pivotal role in the advancement of antiviral medications, specifically in countering the prevalent herpes simplex virus (HSV) infections . This compound showcases remarkable efficacy in impeding viral replication, thereby emerging as a compelling contender for combating HSV and its associated ailments .
Wirkmechanismus
Target of Action
The primary targets of 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose are currently unknown. This compound is a derivative of galactose, and it’s possible that it may interact with enzymes or receptors that recognize galactose or its derivatives .
Mode of Action
As a galactose derivative, it may interact with its targets in a similar manner to other galactose derivatives .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose is currently unavailable . The impact of these properties on the bioavailability of the compound is therefore unknown.
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
Eigenschaften
IUPAC Name |
(1R,2S,6R,7R,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5-,6+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSQTOWMVAKJTC-JAJWTYFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3COC(O3)C(C2O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H]3CO[C@H](O3)[C@@H]([C@H]2O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




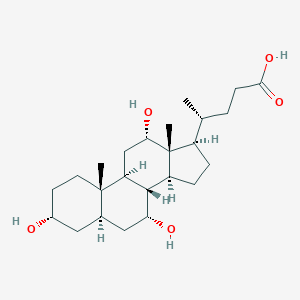
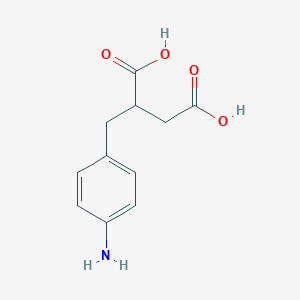

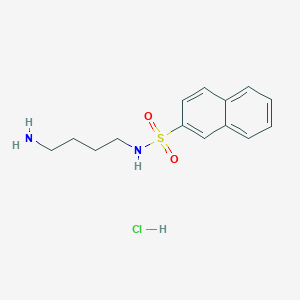
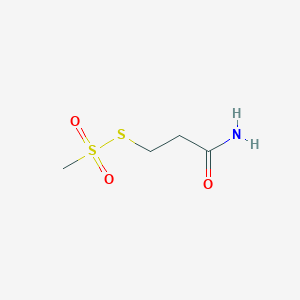
![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)


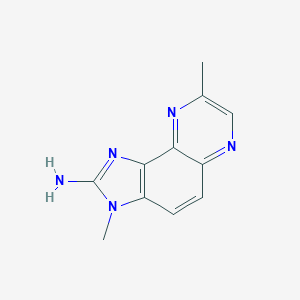
![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)

